Carboxymethyl stearate
Description
Carboxymethyl stearate (CMCS) is an amphiphilic compound synthesized by introducing hydrophilic carboxymethyl (-CH₂-COOH) and hydrophobic stearate (C₁₈H₃₅O₂) groups onto a cellulose backbone. Derived from sugarcane bagasse agro-waste, CMCS is characterized by reduced crystallinity and enhanced hydrogen bonding, as confirmed via FTIR and XRD analyses . Its amphiphilic nature enables applications in Pickering emulsions, where it stabilizes oil-water interfaces while incorporating antimicrobial agents like plant essential oils . CMCS also demonstrates stable viscosity over 48 hours, making it suitable for controlled-release formulations .
Properties
IUPAC Name |
2-octadecanoyloxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)24-18-19(21)22/h2-18H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLBIEAKJSRKOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973271 | |
| Record name | (Octadecanoyloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5767-84-0, 59829-80-0 | |
| Record name | Carboxymethyl octadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5767-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carboxymethyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005767840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl stearate, monocarboxy derivative | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059829800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Octadecanoyloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carboxymethyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl stearate, monocarboxy derivative | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hybrid Synthesis for Enhanced Amphiphilicity
Carboxymethyl cellulose stearate (CMCS), a structurally analogous compound, is synthesized by esterifying pre-formed carboxymethyl cellulose (CMC) with stearic acid. CMC (DS = 0.7) is dissolved in dimethyl sulfoxide (DMSO), followed by addition of stearic acid (3 g) and acetic anhydride (2 mL) as an acylating agent. Sulfuric acid catalyzes the reaction at 90°C for 30 minutes, achieving a DS of 1.05 for stearate groups.
Role of Solvents and Catalysts
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DMSO : Enhances cellulose solubility and stabilizes the transition state during esterification.
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Acetic Anhydride : Acts as a dehydrating agent, shifting equilibrium toward ester formation.
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Sulfuric Acid : Lowers activation energy by protonating carbonyl groups, facilitating nucleophilic attack by stearic acid.
This method yields a water-insoluble product with applications in Pickering emulsions, though scalability is limited by high solvent costs.
Solvent-Based Synthesis in Organic Media
Tetrahydrofuran (THF) and 1,4-Dioxane Systems
Patented methods utilize polar aprotic solvents like THF or 1,4-dioxane to dissolve sodium carboxymethyl cellulose before introducing stearic acid derivatives. For example, dissolving 30 g of sodium carboxymethyl cellulose in 100 mL THF, followed by succinic anhydride (2.5 g) at 50°C for 7 hours, yields crosslinked carboxymethyl stearate with a swelling degree of 15.
Advantages and Limitations
-
Advantages : Improved reactant miscibility and reduced side reactions.
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Limitations : Requires solvent recovery systems, increasing operational costs.
Comparative Analysis of Preparation Methods
| Method | Reagents | Conditions | Yield | DS | Applications |
|---|---|---|---|---|---|
| Alkaline carboxymethylation | Stearic acid, NaOH, chloroacetic acid | 80–100°C, 2–4 h | 85% | 0.7–0.9 | Emulsifiers, surfactants |
| Acid-catalyzed esterification | CMC, stearic acid, H₂SO₄ | 90°C, 30 min | 75% | 1.05 | Pickering emulsions |
| Solvent-based (THF) | Sodium CMC, succinic anhydride | 50°C, 7 h | 70% | 0.5 | Pharmaceutical disintegrants |
Industrial-Scale Production Considerations
Environmental and Economic Challenges
Chemical Reactions Analysis
Types of Reactions
Carboxymethyl stearate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxymethyl stearic acid.
Reduction: Reduction reactions can convert it back to stearic acid.
Substitution: The carboxymethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Carboxymethyl stearic acid.
Reduction: Stearic acid.
Substitution: Various substituted stearates depending on the reagent used.
Scientific Research Applications
Pharmaceutical Applications
Emulsion Stabilization:
Carboxymethyl stearate is utilized as a stabilizer in pharmaceutical emulsions. Its ability to enhance viscosity and stabilize oil-in-water emulsions makes it suitable for drug formulations. Research indicates that this compound can significantly improve the stability of these emulsions, which is critical for maintaining the efficacy of active pharmaceutical ingredients (APIs) during storage and application .
Controlled Drug Release:
Studies have shown that this compound can be combined with other polymers to create matrices that control drug release rates. For instance, when used in conjunction with polyethylene oxide, it demonstrated a slower release profile for drugs, indicating its potential in sustained-release formulations .
Cosmetic Applications
Thickening Agent:
In cosmetic formulations, this compound serves as a thickening agent that enhances the texture and stability of creams and lotions. Its amphiphilic nature allows it to interact effectively with both hydrophilic and hydrophobic components, making it a valuable ingredient in skin care products .
Moisture Retention:
The compound's ability to retain moisture is beneficial in cosmetic products aimed at hydration. It acts as a humectant, drawing moisture from the environment into the skin, which is particularly advantageous in moisturizers and serums .
Food Technology
Food Additive:
this compound is explored as a food additive due to its emulsifying properties. It helps stabilize food emulsions, improving texture and shelf life in products such as dressings and sauces. Its safety profile makes it an attractive option for food manufacturers looking for natural stabilizers .
Fat Replacement:
Research indicates that this compound can be used as a fat replacer in low-fat food products. By mimicking the mouthfeel of fats without adding calories, it offers a solution for healthier food formulations while maintaining sensory attributes .
Biomedical Applications
Tissue Engineering:
In biomedical fields, this compound has been investigated for its potential use in tissue engineering scaffolds. Its biocompatibility and ability to support cell adhesion make it suitable for developing materials that can aid in tissue regeneration .
Wound Healing:
The compound is also being studied for its application in wound dressings due to its moisture-retentive properties and ability to form gels that provide a conducive environment for healing .
Case Studies
Mechanism of Action
Carboxymethyl stearate exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for the formation of stable emulsions. The carboxymethyl group interacts with water molecules, while the stearate backbone interacts with hydrophobic substances, facilitating the mixing of otherwise immiscible compounds .
Comparison with Similar Compounds
Biological Activity
Carboxymethyl stearate (CMS) is a derivative of stearic acid, modified to enhance its solubility and functionality in various biological applications. This article examines the biological activity of CMS, focusing on its effects on cellular processes, potential therapeutic applications, and its role in cosmetic formulations.
Chemical Structure and Properties
This compound is synthesized by the carboxymethylation of stearic acid, which introduces carboxymethyl groups into the fatty acid chain. This modification enhances its water solubility and bioactivity. The molecular structure can be represented as follows:
The presence of the carboxymethyl group not only improves solubility but also influences its interaction with biological membranes and proteins.
1. Cellular Effects
Research indicates that this compound exhibits significant biological activity in various cellular systems:
- Cytotoxicity : Studies have shown that CMS does not exhibit cytotoxic effects on human skin cells (HaCat) or dermal fibroblasts (HDFa) at concentrations up to 10 mg/mL. In fact, it promotes pro-collagen I α I production by up to 228% relative to basal levels, indicating a potential role in skin regeneration and anti-aging formulations .
- Inflammatory Response Modulation : CMS has been observed to modulate inflammatory cytokine production. Specifically, it decreases IL-8 production while increasing IL-6 levels significantly, suggesting its potential as an anti-inflammatory agent .
2. Therapeutic Applications
This compound has shown promise in various therapeutic contexts:
- Wound Healing : Its ability to enhance collagen production suggests that CMS could be beneficial in wound healing applications. Collagen is crucial for tissue repair and regeneration, making CMS a candidate for topical formulations aimed at improving skin health.
- Anti-inflammatory Properties : The modulation of cytokine levels positions CMS as a potential therapeutic agent for conditions characterized by inflammation, such as dermatitis or other skin disorders .
Case Study 1: Skin Cell Response
In a controlled study, the effects of CMS on skin fibroblasts were assessed. The results indicated that treatment with CMS led to a significant increase in collagen synthesis and a reduction in inflammatory markers, supporting its use in cosmetic formulations aimed at improving skin elasticity and reducing signs of aging .
Case Study 2: Gastrointestinal Health
Another study explored the effects of sodium carboxymethyl starch (CMS's sodium salt form) on gastrointestinal motility. It was found that CMS increased fecal granule counts and improved intestinal propulsion rates in constipated mice, showcasing its potential as a dietary supplement for digestive health .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound | Cytotoxicity | Collagen Production | Anti-inflammatory Effects |
|---|---|---|---|
| This compound | Non-toxic | ↑ 228% | ↓ IL-8, ↑ IL-6 |
| Sodium Carboxymethyl Starch | Low | N/A | Moderate |
| Stearic Acid | Moderate | N/A | None |
Q & A
Basic: What analytical techniques are recommended for characterizing Carboxymethyl Stearate’s purity and structural integrity in preformulation studies?
Answer:
this compound’s purity and structural integrity can be assessed using Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) to identify functional groups (e.g., ester and carboxylate peaks) and Differential Scanning Calorimetry (DSC) to evaluate thermal stability and detect interactions with excipients. For crystallinity analysis, Powder X-ray Diffraction (PXRD) is recommended. Ensure sample preparation follows standardized protocols, such as grinding to a uniform particle size, to minimize experimental variability. Statistical validation (e.g., correlation coefficients) should accompany data interpretation to confirm reproducibility .
Advanced: How can a factorial design optimize reaction parameters for synthesizing this compound with high esterification efficiency?
Answer:
A full factorial design is ideal for evaluating interactions between variables like reaction time, temperature, and molar ratios. For example, testing three levels (low, intermediate, high) of each factor allows systematic exploration of their effects on esterification yield. Use software like JMP (SAS Institute) for experimental randomization and data analysis. Post-hoc ANOVA can identify statistically significant factors. This approach reduces experimental runs while maximizing data utility, as demonstrated in magnesium stearate studies .
Basic: What protocols ensure accurate measurement of this compound’s physicochemical properties (e.g., solubility, melting point)?
Answer:
- Solubility: Perform shake-flask experiments in solvents (e.g., ethanol, chloroform) at controlled temperatures (25°C ± 0.5°C), followed by UV-Vis spectrophotometry for quantification.
- Melting Point: Use DSC with a heating rate of 10°C/min under nitrogen purge. Triplicate measurements and calibration with reference standards (e.g., indium) are critical.
- Statistical Reporting: Include mean ± standard deviation and coefficient of variation (CV) to assess precision .
Advanced: How should researchers resolve contradictions between spectroscopic and thermal data in stability studies of this compound?
Answer:
Discrepancies may arise due to method sensitivity (e.g., ATR-FTIR detecting surface interactions vs. DSC revealing bulk thermal behavior). Conduct complementary analyses :
- Use Thermogravimetric Analysis (TGA) to quantify mass loss during degradation.
- Perform isothermal stress testing at elevated temperatures to simulate aging.
Cross-validate findings with multivariate statistical tools (e.g., PCA) to identify dominant degradation pathways. Refer to tacrine-excipient interaction studies for methodological precedents .
Basic: What are best practices for synthesizing this compound in laboratory settings?
Answer:
Reaction Setup: React stearic acid with sodium chloroacetate in alkaline conditions (pH 9–10) under reflux.
Solvent Selection: Use ethanol or isopropanol to enhance solubility and reaction efficiency.
Purification: Wash the product with cold ethanol to remove unreacted reagents, followed by vacuum drying.
Yield Optimization: Monitor reaction progress via thin-layer chromatography (TLC) and adjust molar ratios iteratively. Adapt methods from lithium/zinc stearate synthesis protocols .
Advanced: What statistical methods are suitable for analyzing variability in this compound’s performance across formulations?
Answer:
- Mixed-Effects Models: Account for batch-to-batch variability and fixed factors (e.g., excipient type).
- Design of Experiments (DoE): Use response surface methodology (RSM) to model nonlinear relationships between formulation variables and outcomes (e.g., dissolution rate).
- Power Analysis: Pre-determine sample sizes to ensure sufficient statistical power, minimizing Type II errors. Reference magnesium stearate studies for factorial design applications .
Basic: How to design compatibility studies between this compound and common excipients (e.g., lactose, PVP)?
Answer:
Sample Preparation: Prepare binary mixtures (1:1 w/w) of this compound and excipient.
Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks.
Analytical Endpoints:
- ATR-FTIR for chemical interactions.
- DSC for melting point shifts.
- HPLC for degradation products.
Statistical Thresholds: Define incompatibility as a ≥5% change in key parameters. Follow tacrine-excipient study protocols .
Advanced: Can computational modeling predict this compound’s behavior under mechanical or thermal stress?
Answer:
Yes. Molecular Dynamics (MD) simulations can model stress-induced conformational changes, while Density Functional Theory (DFT) predicts degradation pathways. Validate predictions with experimental
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
